2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
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Overview
Description
2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperidine and pyridine moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2-methylpiperidine, is reacted with an appropriate acylating agent to introduce the oxoethyl group.
Bromination of Pyridine: Pyridine is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The brominated pyridine is then esterified with the piperidine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxoethyl group can be involved in oxidation or reduction reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminopyridine derivative, while hydrolysis would produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The piperidine and pyridine moieties may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also contain a pyridine moiety and have been studied for their biological activities.
Imidazo[4,5-b]pyridine Derivatives: These compounds share structural similarities and have shown antimicrobial and anticancer properties.
Uniqueness
2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is unique due to the presence of both piperidine and pyridine moieties, which may confer distinct biological activities compared to other pyridine derivatives. Its specific structure allows for a range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-10-4-2-3-5-17(10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNXCQPHJRMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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